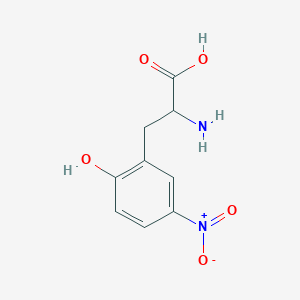
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyl group attached to a tertiary carbon. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol can be synthesized through several methods. One common method involves the bromination of 2-methylpropan-2-ol followed by a coupling reaction with 3-bromopyridine. The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like palladium in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-one.
Reduction: Formation of 1-(3-Pyridin-2-yl)-2-methylpropan-2-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol can be compared with other similar compounds such as:
3-Bromopyridine: Lacks the hydroxyl group and has different reactivity.
2-Methylpropan-2-ol: Lacks the bromine atom and pyridine ring, resulting in different chemical properties.
1-(3-Chloropyridin-2-yl)-2-methylpropan-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
1-(3-bromopyridin-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12)6-8-7(10)4-3-5-11-8/h3-5,12H,6H2,1-2H3 |
Clé InChI |
OJXBZABIMYVTOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=CC=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


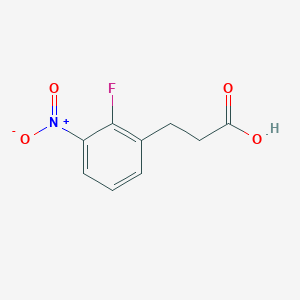
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)

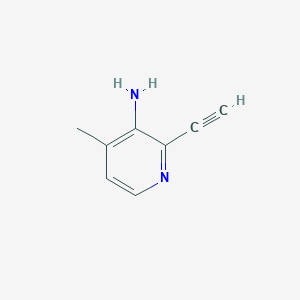
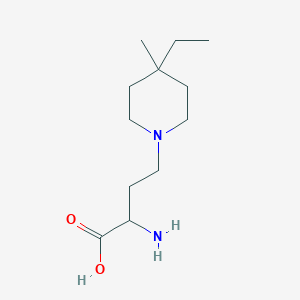
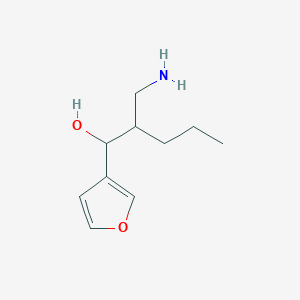

![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
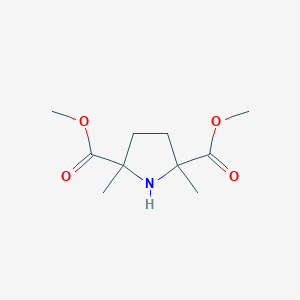
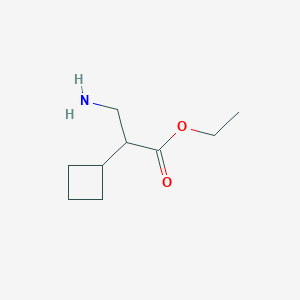
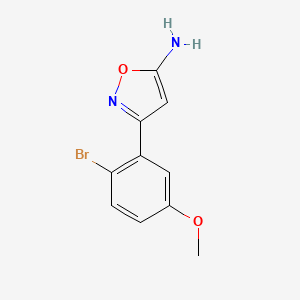
![tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
